molecular formula C7H9ClN2O2S B2498480 1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride CAS No. 2126164-47-2

1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2498480
CAS No.: 2126164-47-2
M. Wt: 220.67
InChI Key: NHEQRVZGKGYTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride is an organic compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol It is a sulfonyl chloride derivative of pyrazole, characterized by the presence of a cyclobutyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 1-cyclobutyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, primarily involving the sulfonyl chloride group. Some common reactions include:

  • Substitution Reactions: : The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.

  • Reduction Reactions: : The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

      Reagents: Lithium aluminum hydride

      Conditions: Anhydrous conditions, typically in an inert atmosphere (e.g., nitrogen or argon).

      Products: Sulfonyl hydrides.

  • Oxidation Reactions: : Although less common, the compound can undergo oxidation reactions to form sulfonic acids or sulfonyl fluorides.

      Reagents: Oxidizing agents such as hydrogen peroxide (H2O2) or peracids.

      Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.

      Products: Sulfonic acids, sulfonyl fluorides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules .

In biological systems, the compound may interact with nucleophilic sites on biomolecules, such as amino groups on proteins or nucleic acids, leading to the formation of covalent adducts. These interactions can modulate the activity of the biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

Properties

IUPAC Name

2-cyclobutylpyrazole-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-4-5-9-10(7)6-2-1-3-6/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEQRVZGKGYTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C(=CC=N2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.